trans-Tetrahydrofuran-3,4-diaminedihydrochloride trans-Tetrahydrofuran-3,4-diaminedihydrochloride
Brand Name: Vulcanchem
CAS No.: 137279-45-9
VCID: VC0237186
InChI: InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H
SMILES: C1C(C(CO1)N)N.Cl.Cl
Molecular Formula: C4H12Cl2N2O
Molecular Weight: 175.05 g/mol

trans-Tetrahydrofuran-3,4-diaminedihydrochloride

CAS No.: 137279-45-9

Cat. No.: VC0237186

Molecular Formula: C4H12Cl2N2O

Molecular Weight: 175.05 g/mol

* For research use only. Not for human or veterinary use.

trans-Tetrahydrofuran-3,4-diaminedihydrochloride - 137279-45-9

Specification

CAS No. 137279-45-9
Molecular Formula C4H12Cl2N2O
Molecular Weight 175.05 g/mol
IUPAC Name oxolane-3,4-diamine;dihydrochloride
Standard InChI InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H
Standard InChI Key PJOPFTSMNUPXIB-UHFFFAOYSA-N
Isomeric SMILES C1[C@H]([C@@H](CO1)N)N.Cl.Cl
SMILES C1C(C(CO1)N)N.Cl.Cl
Canonical SMILES C1C(C(CO1)N)N.Cl.Cl

Introduction

trans-Tetrahydrofuran-3,4-diaminedihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2OC_4H_{12}Cl_2N_2O. It features a tetrahydrofuran (THF) ring structure substituted with two diamine groups in a trans configuration, stabilized as a dihydrochloride salt. This compound has gained attention for its unique structural properties and potential applications in organic synthesis, medicinal chemistry, and industrial processes.

Synthesis

3.1 Laboratory Synthesis

The synthesis of trans-Tetrahydrofuran-3,4-diaminedihydrochloride typically involves:

  • Starting Material: Tetrahydrofuran (THF).

  • Reaction Conditions: THF is reacted with ammonia or primary amines under controlled conditions.

  • Catalyst: A catalyst (e.g., Lewis acids) is used to facilitate the substitution of hydrogen atoms with diamine groups.

  • Salt Formation: The resulting intermediate is treated with hydrochloric acid to form the dihydrochloride salt.

3.2 Industrial Production

In industrial settings, the process is scaled up using high-purity THF and optimized reaction conditions to maximize yield and purity. Techniques such as distillation and crystallization are employed for purification.

Organic Chemistry

  • Used as a versatile intermediate in the synthesis of complex organic molecules.

  • Serves as a building block for heterocyclic compounds.

Medicinal Chemistry

  • Investigated for its potential as an enzyme inhibitor.

  • Explored as a ligand in biochemical assays due to its ability to interact with biological targets.

Industrial Applications

  • Utilized in polymer production and advanced materials.

  • Acts as a precursor for functionalized derivatives used in coatings and adhesives.

Mechanism of Action

The compound's biological activity stems from its ability to bind specific molecular targets such as enzymes or receptors. The diamine groups can form hydrogen bonds or coordinate with metal ions, modulating target activity and enabling diverse biochemical effects.

Chemical Reactions

trans-Tetrahydrofuran-3,4-diaminedihydrochloride participates in several types of chemical reactions:

  • Oxidation: Forms oxidized derivatives such as imines or oximes.

  • Reduction: Can be reduced to amine derivatives using reducing agents like sodium borohydride.

  • Substitution: The diamine groups can be replaced by other functional groups under appropriate conditions.

Comparison with Related Compounds

CompoundStructureKey Differences
TetrahydrofuranSimple THF ringLacks diamine groups
DiaminotetrahydrofuranTHF with two amino groupsMay have different substitution patterns
trans-Tetrahydrofuran-3,4-diaminedihydrochlorideTHF ring + trans-diamine + HCl saltUnique substitution pattern

The trans configuration of the diamine groups imparts distinct physical and chemical properties compared to other tetrahydrofuran derivatives.

Research Findings

Recent studies highlight the compound's potential across various fields:

  • Medicinal Chemistry: Explored for drug discovery due to its ability to interact with enzymes and receptors.

  • Material Science: Used in creating advanced polymers with enhanced stability.

  • Synthetic Chemistry: Acts as a precursor for synthesizing heterocyclic compounds, demonstrating versatility in organic transformations.

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